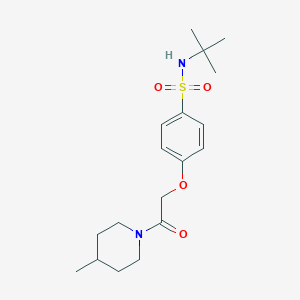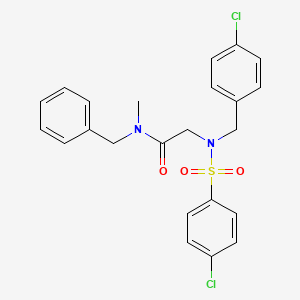
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide, also known as BCBM, is a chemical compound that belongs to the sulfonamide family. BCBM has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to inhibit the activity of the enzyme glycogen synthase kinase-3β, which plays a key role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. The compound has also been found to exhibit anti-diabetic effects, possibly through the activation of the AMP-activated protein kinase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound is relatively complex to synthesize, which may limit its use in large-scale experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide and to determine its potential side effects.
Orientations Futures
There are several potential future directions for the study of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide, including the development of more efficient synthesis methods, the identification of new targets for the compound, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to determine the potential applications of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide involves a multi-step reaction process that includes the condensation of 4-chlorobenzylamine with 4-chlorobenzaldehyde, followed by the reaction of the resulting imine with N-benzyl-2-(4-chlorophenylsulfonamido)-N-methylacetamide. The final product is obtained through the reduction of the resulting intermediate with sodium borohydride.
Applications De Recherche Scientifique
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-benzyl-2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-26(15-18-5-3-2-4-6-18)23(28)17-27(16-19-7-9-20(24)10-8-19)31(29,30)22-13-11-21(25)12-14-22/h2-14H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWGZPVIZPETNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



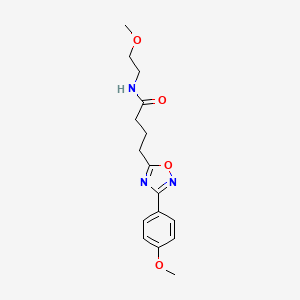
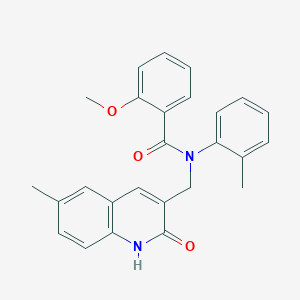
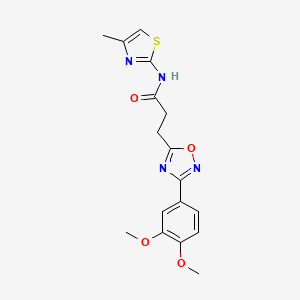
![4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7693686.png)
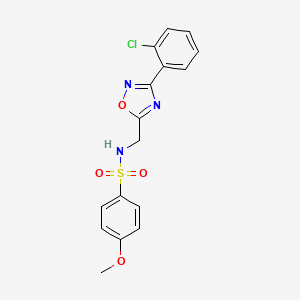

![N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide](/img/structure/B7693730.png)
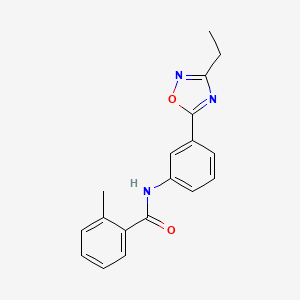
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7693738.png)

